molecular formula C6H10Cl2O2 B8731018 Ethyl 2,4-dichlorobutanoate CAS No. 77100-87-9

Ethyl 2,4-dichlorobutanoate

Cat. No.: B8731018
CAS No.: 77100-87-9
M. Wt: 185.05 g/mol
InChI Key: VCZDPMGQJBHJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dichlorobutanoate ( 77100-87-9) is an organic ester with the molecular formula C6H10Cl2O2 and a molecular weight of 185.05 . This compound is characterized by a butanoate chain esterified with ethanol and substituted with chlorine atoms at the 2 and 4 positions, which makes it a potentially versatile building block in organic synthesis . As a reagent, it is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers value this compound for its electrophilic sites, which allow for further functionalization; the ester group can be hydrolyzed or reduced, while the chlorine atoms can undergo substitution reactions to create a diverse array of downstream molecules . Such dichlorinated structures are of significant interest in medicinal chemistry and agrochemical research. For instance, structurally related compounds have been used as intermediates in the synthesis of complex molecules, including peptides via methods like native chemical ligation, and in the development of active ingredients . Proper handling procedures should be followed, and the product requires cold-chain transportation to maintain its stability and integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77100-87-9

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

ethyl 2,4-dichlorobutanoate

InChI

InChI=1S/C6H10Cl2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3

InChI Key

VCZDPMGQJBHJQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCl)Cl

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,4 Dichlorobutanoate and Its Analogs

Direct Synthetic Routes to Ethyl 2,4-dichlorobutanoate

Direct methods for the synthesis of this compound, while not extensively documented in the literature for this specific molecule, can be proposed based on established synthetic transformations. These routes would typically involve the construction of the C4 carbon skeleton with simultaneous or sequential introduction of the chlorine atoms at the C2 and C4 positions.

The use of dichloromethane (B109758) as a C1 source in conjunction with phosphorus-based reagents offers a plausible, albeit challenging, route to vicinally dichlorinated compounds. A potential strategy could involve a variation of the Wittig or Horner-Wadsworth-Emmons reaction.

The Wittig reaction, discovered by Georg Wittig, utilizes phosphorus ylides to convert aldehydes or ketones into alkenes. edubirdie.com In a hypothetical application for this synthesis, a phosphorus ylide derived from dichloromethane could be reacted with a suitable C3 carbonyl compound, such as ethyl pyruvate. However, the generation of a stable ylide from dichloromethane is not straightforward.

A more viable approach might be the Horner-Wadsworth-Emmons reaction. This reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. The synthesis could be envisioned to start with the preparation of a dichloromethylphosphonate ester. This reagent could then be deprotonated with a strong base to form the corresponding carbanion, which would subsequently react with a C3 aldehyde-ester, like ethyl glyoxylate, to form an α,β-unsaturated ester. A subsequent reduction and chlorination step would be necessary to yield the final product. Dichloromethane is often used as a solvent in Wittig-type reactions. edubirdie.comreddit.com

Reagent TypeProposed C3 SubstrateKey Challenge
Phosphorus Ylide (Wittig)Ethyl pyruvateStability of dichloromethylide
Phosphonate Carbanion (HWE)Ethyl glyoxylateMulti-step process required post-olefination

This table outlines hypothetical pathways as direct synthesis of this compound via this method is not prominently documented.

Synthesizing this compound from other halogenated precursors is a more conventional approach. A logical starting material would be an unsaturated ester, such as ethyl crotonate (ethyl but-2-enoate) or ethyl vinylacetate (ethyl but-3-enoate). The carbon-carbon double bond in these precursors can undergo dichlorination.

The direct addition of chlorine gas (Cl₂) to an alkene is a classic method for producing vicinal dichlorides. thieme-connect.de However, this method can lack selectivity and uses hazardous gaseous chlorine. Modern alternatives offer safer and more controlled dichlorination of alkenes. For instance, a combination of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and a Lewis acid like zinc chloride (ZnCl₂) can efficiently dichlorinate a variety of electron-rich and electron-deficient alkenes. researchgate.net This method is presented as a safer alternative to using chlorine gas. researchgate.net Another approach involves the use of ammonium (B1175870) chloride and Oxone to generate the chlorinating species in situ. organic-chemistry.org

The reaction of an allylic alcohol with a chlorinating agent can also be considered. For instance, the dichlorination of chiral secondary Z-allylic alcohols has been achieved with high diastereoselectivity using a triphenylphosphine/N-chlorosuccinimide (PPh₃/NCS) system, which proceeds through an epoxide intermediate. nih.gov

PrecursorReagentReaction Type
Ethyl crotonateCl₂Ionic Addition
Ethyl crotonateDCDMH / ZnCl₂Electrophilic Addition researchgate.net
Ethyl but-3-enoateNH₄Cl / OxoneElectrophilic Addition organic-chemistry.org
Allylic alcohol precursorPPh₃ / NCSEpoxide opening nih.gov

This table summarizes potential dichlorination strategies for unsaturated ester precursors.

Synthesis via Radical-Chain Deboronative Processes

Radical-chain reactions involving organoboron compounds have emerged as powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of dichlorinated butanoates can be achieved through these modern techniques.

Alkylboronic esters, particularly pinacol (B44631) esters, are stable and readily available compounds that can serve as precursors to alkyl radicals. amazonaws.com While B-alkylcatecholboranes are known to be effective radical precursors, their air-sensitivity can be problematic. nih.govunibe.ch A more convenient approach involves the in situ conversion of bench-stable pinacol alkylboronic esters into more reactive catechol alkylboronic esters through a transesterification process. unibe.ch This strategy has been successfully applied to a variety of radical chain processes. amazonaws.com

For the synthesis of a dichlorinated butanoate, a suitable precursor would be an alkylboronic ester containing the required carbon skeleton. For example, the synthesis of ethyl 4,4-dichlorobutanoate has been reported starting from a corresponding boronic ester precursor. amazonaws.comunibe.ch This suggests that a similar strategy could be employed for this compound, provided the appropriate α-chloro substituted boronic ester can be prepared.

The deboronative radical chain process is initiated by the conversion of the pinacol boronic ester to a more reactive species, such as a catechol boronic ester, via transesterification. amazonaws.com This intermediate can then undergo a nucleohomolytic substitution at the boron atom to generate a carbon-centered radical.

The general mechanism involves the following key steps:

Initiation: A radical initiator generates a radical species.

Transesterification: The starting pinacol alkylboronic ester reacts with a catecholborane derivative to form an alkylboronic catechol ester.

Radical Generation: The alkylboronic catechol ester reacts with a radical species, leading to a nucleohomolytic substitution at the boron center and the formation of the desired alkyl radical.

Propagation: The generated alkyl radical participates in the desired bond-forming reaction (e.g., halogenation). A radical chain carrier is regenerated, which continues the cycle.

Termination: Two radical species combine to terminate the chain reaction.

This methodology allows for the conversion of pinacol boronic esters into a range of functionalized products, including chlorides, bromides, iodides, and thioethers. amazonaws.com

Synthesis of Related Dichlorinated Butyric Acid Esters

The synthesis of isomers and analogs of this compound provides valuable context and alternative functionalized scaffolds. A notable example is the synthesis of ethyl 4,4-dichlorobutanoate.

This compound has been successfully synthesized via a deboronative radical chain process. unibe.ch The experimental procedure involved the reaction of a pinacol boronic ester precursor, which was converted in situ to a more reactive boronate species, followed by a radical dichlorination step. The reaction yielded ethyl 4,4-dichlorobutanoate as a colorless oil in a 43% yield. amazonaws.com

Another related class of compounds is the ethyl 2,4-dioxo-4-arylbutanoates. The synthesis of these compounds can involve a dichlorinated intermediate. For example, one proposed synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate involves the nucleophilic substitution of pyridin-4-yl lithium with ethyl 2,4-dichlorobutyrate to form a dichloro precursor, which is then oxidized. This highlights the role of this compound as a potential intermediate in the synthesis of other complex molecules.

CompoundSynthetic MethodPrecursorYieldReference
Ethyl 4,4-dichlorobutanoateRadical-chain deboronationAlkylboronic pinacol ester43% amazonaws.comunibe.ch
Ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrateNucleophilic SubstitutionThis compound- (Proposed)

This table presents documented and proposed syntheses of related dichlorinated butyric acid esters.

Strategies for Ethyl 2,2-dichloroacetate Synthesis as an Intermediate

Ethyl 2,2-dichloroacetate serves as a versatile intermediate in organic synthesis. Traditional methods for its synthesis include the esterification of dichloroacetic acid. orgsyn.org One common approach involves the reaction of dichloroacetic acid with ethanol (B145695) in the presence of an acid catalyst. orgsyn.org Another method is the reaction of dichloroacetyl chloride with 9-fluorenylmethanol to produce fluorenylmethyl dichloroacetate, which is then hydrolyzed to yield the dichloroacetate. google.comgoogle.com This latter method is reported to be simple with controllable product quality, making it suitable for industrial production. google.com

Alternative strategies focus on improving yield and minimizing side reactions. For instance, ethyl diethoxyacetate can be prepared from dichloroacetic acid and sodium ethoxide, followed by esterification. orgsyn.org It has been noted that esterifying dichloroacetic acid first and then treating it with sodium ethoxide can lead to poorer yields. orgsyn.org

A Michael-initiated ring closure reaction of terminal electron-deficient olefins with ethyl 2,2-dichloroacetate under mild basic conditions has been developed to synthesize ethyl α-chlorocyclopropanecarboxylates. researchgate.net This highlights the utility of ethyl 2,2-dichloroacetate as a precursor to other functionalized molecules. researchgate.net

Routes to Ethyl 2,3-dichlorobutyrate

The synthesis of ethyl 2,3-dichlorobutyrate is often achieved through the chlorination of ethyl crotonate. In a typical procedure, chlorine gas is passed through a solution of ethyl crotonate in a solvent like carbon tetrachloride. nih.gov The resulting product is primarily ethyl 2,3-dichlorobutyrate. nih.gov This intermediate can then be used in subsequent reactions, such as dehydrochlorination to form ethyl 2-chlorocrotonate. nih.gov

Another approach involves the chlorination of ethyl 2-methyl-3-butenoate. By treating this starting material with chlorine at low temperatures, ethyl 2-methyl-3,4-dichlorobutyrate can be obtained. google.com

The following table summarizes a synthetic route to ethyl 2,3-dibromobutyrate, a halogenated analog of ethyl 2,3-dichlorobutyrate.

Table 1: Synthesis of Ethyl 2,3-dibromobutyrate

Reactant 1Reactant 2SolventProduct
Ethyl crotonateBromineDichloromethaneEthyl 2,3-dibromobutyrate

This table is based on a procedure for the synthesis of ethyl 2,3-dibromobutyrate, which is analogous to the synthesis of ethyl 2,3-dichlorobutyrate. beilstein-journals.org

Preparation of Dichloro Precursors for Substituted Butanoates

The preparation of dichloro precursors is a key step in the synthesis of various substituted butanoates. For example, in the synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a dichloro precursor, ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrate, is first synthesized. This is achieved through the nucleophilic substitution of pyridin-4-yl lithium with this compound.

In a different synthetic sequence, methyl 3,3-dichlorobutanoate was identified as a significant product in the chlorination of methyl acetoacetate. tandfonline.com This dichloro ester can be converted to methyl 3-chlorobutenoates through dehydrochlorination using a base like triethylamine. tandfonline.com This demonstrates a pathway to unsaturated chloroesters from a dichloro precursor. tandfonline.com

The synthesis of N-(4-acetyl-2,6-dichlorophenyl)acetamide serves as a precursor for other biologically active molecules. mdpi.com This is achieved by reacting 1-(4-amino-3,5-dichlorophenyl)ethan-1-one with acetyl chloride in the presence of triethylamine. mdpi.com

Stereoselective Synthesis Approaches

Controlling the stereochemistry during the synthesis of dichlorobutanoates is crucial for producing specific enantiomers or diastereomers, which can have distinct biological activities.

Enantioselective and Diastereoselective Control in Dichlorination

Significant progress has been made in the enantioselective dichlorination of alkenes. A titanium-based catalytic system has been developed for the enantioselective dichlorination of simple allylic alcohols, providing access to key dichloroalcohol building blocks. nih.gov More recently, an organocatalytic method for the enantioselective dichlorination of unfunctionalized alkenes has been reported. thieme.de

The dihalogenation of alkenes typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. thieme.de However, achieving high stereoselectivity in these reactions has been a long-standing challenge. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgtcichemicals.com The auxiliary can be recovered and reused after the reaction. york.ac.uk

Several types of chiral auxiliaries are commonly employed, including oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, camphorsultam has been shown to be an effective chiral auxiliary in Michael additions. wikipedia.org The use of a chiral interlocking auxiliary has been demonstrated for the stereoselective synthesis of mechanically planar chiral rotaxanes. nih.gov

The advantages of using chiral auxiliaries include generally high levels of diastereocontrol and the ability to separate diastereomers using standard techniques like chromatography or crystallization. york.ac.uk

Table 2: Common Chiral Auxiliaries

Chiral AuxiliaryKey Features
OxazolidinonesPopularized by David A. Evans, effective in aldol (B89426) reactions. tcichemicals.com
CamphorsultamKnown as Oppolzer's sultam, provides high asymmetric induction. wikipedia.org
PseudoephedrineBoth (R,R)- and (S,S)-enantiomers are available for use. wikipedia.org
tert-ButanesulfinamideUsed in the synthesis of chiral amines. wikipedia.org

Green Chemistry Methodologies for Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com This approach is increasingly being applied to the synthesis of dichlorobutanoates and their analogs to create more sustainable and environmentally friendly methods. ijnc.irresearchgate.net

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgresearchgate.net For example, the concept of atom economy, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org

In practice, this translates to using catalytic reactions, renewable feedstocks, and safer solvents. ijnc.ir The development of analytical methodologies for real-time process monitoring can also contribute to greener synthesis by preventing the formation of hazardous substances. acs.org The use of enzymes can be a powerful tool in green chemistry, as their high specificity can eliminate the need for protecting groups, thus reducing the number of synthetic steps and waste. acs.org

The pharmaceutical industry, among others, is actively developing and using green chemistry tools and metrics to optimize synthetic processes. acsgcipr.org These efforts are crucial for moving towards more sustainable chemical manufacturing. researchgate.net

Solvent-Free and Aqueous Medium Reactions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. researchgate.net Such approaches can reduce environmental impact and simplify product purification.

Aqueous Medium Reactions:

Performing esterifications in an aqueous medium presents a significant challenge because the presence of excess water can shift the equilibrium of the Fischer esterification back towards the reactants (the carboxylic acid and alcohol), a process known as hydrolysis. libretexts.orglibretexts.org For this reason, dedicated aqueous synthetic methods for the direct esterification of compounds like 2,4-dichlorobutanoic acid are not commonly reported. However, some specialized techniques, such as using surfactant-based catalysts in water, have been explored for other types of reactions to enhance the interaction of non-polar reactants in an aqueous phase. mdpi.comut.ac.ir

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions offer a more promising alternative for the synthesis of esters. These reactions can be facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, a technique known as mechanochemistry. nih.gov Another approach involves heating a mixture of the neat reactants. ijstr.org For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 2,4-dichlorobutanoic acid with an excess of ethanol.

Research into solvent-free esterification has shown that various solid acid catalysts can be effective. For instance, modified montmorillonite (B579905) K10 clay has been used as a solid acid catalyst for the esterification of substituted benzoic acids with different alcohols under solvent-free conditions, achieving high yields. ijstr.org Similarly, supported iron oxide nanoparticles have been demonstrated as an efficient and recoverable catalyst for the solvent-free esterification of carboxylic acids. mdpi.com These methods often involve heating the mixture to facilitate the reaction.

A study on the solvent-free synthesis of other esters, such as those derived from 2,4-dichlorophenoxyacetic acid, has shown that using inorganic solid supports like silica (B1680970) or clays (B1170129) can lead to high yields under mild, solventless conditions. rsc.org

Below is a representative data table illustrating typical findings for solvent-free esterification of various carboxylic acids, which could be adapted for the synthesis of this compound.

Reactant 1Reactant 2CatalystConditionsYield (%)Reference
Benzoic AcidMethanol (B129727)FeNP@SBA-15100 °C, 12 h>95% mdpi.com
Substituted Benzoic AcidsVarious AlcoholsPhosphoric acid modified Montmorillonite K10Reflux, 5 hHigh ijstr.org
Carboxylic AcidsAlcoholsI2 / KH2PO2 (Ball Milling)Room Temp, 20 min45-91% nih.gov
2,4-Dichlorophenoxyacetic AcidVarious AlcoholsSilicaMicrowave or conventional heatingHigh rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netasianpubs.org Microwave energy directly heats the reaction mixture through dielectric heating, which can lead to rapid temperature increases, especially in polar solvents or with polar reactants. mdpi.comscirp.org

The Fischer esterification is well-suited for microwave assistance. The direct esterification of carboxylic acids with alcohols can be significantly expedited by microwave irradiation, often in the presence of an acid catalyst. researchgate.netmdpi.com Studies on the microwave-assisted esterification of various aryl and alkyl acids have demonstrated the efficiency of this method, with reactions often completing in minutes rather than hours. mdpi.com For example, the esterification of oleic acid with ethanol to produce biodiesel has been successfully achieved using microwave irradiation, resulting in high conversion rates. mdpi.com

For the synthesis of this compound, a microwave-assisted approach would likely involve mixing 2,4-dichlorobutanoic acid and ethanol, potentially with a catalytic amount of a strong acid like sulfuric acid or a solid acid catalyst, and irradiating the mixture in a dedicated microwave reactor. mdpi.com The use of a catalyst like N-fluorobenzenesulfonimide under microwave irradiation has also been reported for the efficient esterification of various carboxylic acids. mdpi.com

The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of various esters, providing a basis for a potential synthesis of this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2,4 Dichlorobutanoate

Nucleophilic Substitution Reactions

The presence of two C-Cl bonds in ethyl 2,4-dichlorobutanoate opens up possibilities for various nucleophilic substitution reactions. The inherent differences in the electronic and steric environment of the α- and γ-carbons lead to questions of regioselectivity in these transformations.

Substitution at Carbonyl-Adjacent Chlorine Centers

The chlorine atom at the C-2 position, being alpha to the ester carbonyl group, is significantly activated towards nucleophilic attack. The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the α-carbon, making it highly susceptible to SN2 reactions. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

A notable example involves the reaction of this compound with organolithium reagents. For instance, the synthesis of a precursor for ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate utilizes the nucleophilic substitution of pyridin-4-yl lithium on this compound. In this reaction, the pyridin-4-yl anion preferentially attacks the C-2 position. To avoid potential side reactions, such as elimination or attack at the ester carbonyl, these reactions are typically conducted at low temperatures, for instance, between 0 and 5°C.

The general reactivity at the carbonyl-adjacent chlorine center can be summarized in the following table:

NucleophileProduct StructureReaction Conditions
Pyridin-4-yl LithiumEthyl 2-(pyridin-4-yl)-4-chlorobutanoateLow Temperature (e.g., 0-5°C)
Alkoxides (e.g., NaOEt)Ethyl 2-ethoxy-4-chlorobutanoateEthanolic solution
Azide (e.g., NaN3)Ethyl 2-azido-4-chlorobutanoateAprotic solvent (e.g., DMF)
Cyanide (e.g., KCN)Ethyl 2-cyano-4-chlorobutanoatePolar aprotic solvent

Interactive Data Table: Nucleophilic Substitution at C-2 (This is a conceptual table based on established reactivity principles, as specific literature data is limited)

Nucleophile TypeExampleExpected Product at C-2Notes
OrganometallicGrignard Reagents (RMgX)Ethyl 2-alkyl-4-chlorobutanoatePotential for competing attack at the ester.
Oxygen NucleophilesHydroxide (B78521) (OH⁻)Ethyl 2-hydroxy-4-chlorobutanoateMay lead to hydrolysis of the ester.
Nitrogen NucleophilesAmines (RNH₂)Ethyl 2-amino-4-chlorobutanoateSecondary amines can also be used.
Sulfur NucleophilesThiolates (RS⁻)Ethyl 2-(alkylthio)-4-chlorobutanoateSoft nucleophiles, good for SN2.

Substitution at Gamma-Chlorine Centers

The chlorine atom at the C-4 position is on a primary carbon and is less activated than the α-position. However, it is still susceptible to nucleophilic substitution, behaving like a typical primary alkyl halide. The reaction at this center also proceeds via an SN2 mechanism.

Selective substitution at the γ-position in the presence of the more reactive α-position is challenging and generally requires careful selection of the nucleophile and reaction conditions. Softer, less sterically hindered nucleophiles might show some preference for the less sterically encumbered γ-position under certain conditions.

Regioselectivity and Stereoselectivity of Substitution

The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its chemistry. cambridge.org The competition between the α- and γ-positions is primarily dictated by the electronic activation at C-2 and the nature of the incoming nucleophile.

Electronic Effects : The α-carbon is more electrophilic due to the adjacent electron-withdrawing carbonyl group. This generally makes it the preferred site of attack for a wide range of nucleophiles.

Nucleophile Hardness : Hard nucleophiles (e.g., alkoxides, hydroxide) are expected to preferentially attack the more electron-deficient α-position. Softer nucleophiles (e.g., thiolates, iodide) might exhibit less regioselectivity and could potentially favor the less sterically hindered γ-position under thermodynamic control.

Since the C-2 position is a stereocenter, nucleophilic substitution via an SN2 mechanism is expected to proceed with inversion of configuration at this center. If the starting material is enantiomerically pure, the product of substitution at C-2 will be the corresponding inverted enantiomer. Substitution at the C-4 position, which is not a stereocenter, does not have stereochemical implications in this context.

Interactive Data Table: Regioselectivity of Nucleophilic Substitution (This is a conceptual table based on established chemical principles)

Nucleophile TypeExpected Major ProductRationale
Hard Nucleophiles (e.g., RO⁻)Substitution at C-2Attack at the more electrophilic center.
Soft Nucleophiles (e.g., RS⁻)Mixture of C-2 and C-4 substituted productsSofter nucleophiles are more sensitive to steric hindrance.
Bulky NucleophilesPotential for increased substitution at C-4Steric hindrance at the α-position may favor attack at the γ-position.

Radical Reactions and Bond Transformations

Apart from its ionic reactivity, this compound can also participate in radical reactions, offering alternative pathways for functionalization.

Halogen Atom Transfer Processes

Halogen atom transfer (HAT) is a fundamental process in radical chemistry where a halogen atom is abstracted from a substrate by a radical species. In this compound, both the α- and γ-chlorine atoms can potentially be abstracted. The C-H bond at the α-position is weakened due to the stabilization of the resulting radical by the adjacent ester group. Consequently, radical abstraction of the α-chlorine is generally favored.

Initiators such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can be used to generate radicals from alkyl halides. libretexts.org The resulting α-radical intermediate can then participate in further reactions.

Carbon-Carbon Bond Formation via Radical Intermediates

Once a radical is generated from this compound, typically at the α-position, it can be trapped by various radical acceptors to form new carbon-carbon bonds. unibe.choregonstate.edu This provides a powerful method for the construction of more complex molecular architectures.

For example, the α-radical can add to the double bond of an alkene in an intermolecular or intramolecular fashion. Such radical cyclizations are particularly useful for the formation of five- and six-membered rings.

Interactive Data Table: Hypothetical Radical C-C Bond Formation (This is a conceptual table illustrating potential reactions)

Radical AcceptorPlausible Product StructureReaction Type
Alkene (e.g., Ethene)Ethyl 2-(2-chloroethyl)-4-chlorobutanoateIntermolecular Radical Addition
Alkyne (e.g., Ethyne)Ethyl 2-(2-chlorovinyl)-4-chlorobutanoateIntermolecular Radical Addition
Intramolecular AlkeneCyclopentane derivativeIntramolecular Radical Cyclization

Hydrolysis and Ester Transformations

The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,4-dichlorobutanoic acid and ethanol (B145695). It can also undergo transesterification in the presence of other alcohols.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible equilibrium process. libretexts.org To drive the reaction toward the products—a carboxylic acid and an alcohol—it is typically conducted with a large excess of water. chemguide.co.uk The mechanism for the hydrolysis of this compound in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, involves several key steps. libretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Following this, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). chemguide.co.uk The final steps involve the collapse of the tetrahedral intermediate, the elimination of ethanol, and the deprotonation of the resulting carbonyl oxygen by a water molecule to regenerate the acid catalyst and form 2,4-dichlorobutanoic acid. libretexts.org

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescriptionIntermediate/Product
1 Protonation of the carbonyl oxygen.Activated ester
2 Nucleophilic attack by water.Tetrahedral intermediate
3 Proton transfer to the ethoxy group.Protonated tetrahedral intermediate
4 Elimination of ethanol (leaving group).Protonated carboxylic acid
5 Deprotonation.2,4-Dichlorobutanoic acid

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. ucoz.commasterorganicchemistry.com This reaction is driven to completion because the carboxylic acid formed in the penultimate step is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the nucleophilic addition of a hydroxide ion (OH⁻) to the carbonyl carbon of this compound. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group. This step yields 2,4-dichlorobutanoic acid. In the final, fast step, the strongly basic ethoxide ion deprotonates the carboxylic acid to form ethanol and the 2,4-dichlorobutanoate salt. If a stoichiometric amount of a base like sodium hydroxide is used, the final products are sodium 2,4-dichlorobutanoate and ethanol. nih.gov

Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound

StepDescriptionIntermediate/Product
1 Nucleophilic attack by hydroxide ion.Tetrahedral intermediate
2 Elimination of ethoxide ion (leaving group).2,4-Dichlorobutanoic acid and ethoxide ion
3 Deprotonation of the carboxylic acid.2,4-Dichlorobutanoate salt and ethanol

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, this reaction can be used to replace the ethyl group with a different alkyl group. For example, reacting it with methanol (B129727) would produce mthis compound and ethanol.

The reaction can be catalyzed by either strong acids or bases. wikipedia.org

Acid-catalyzed transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and using the reactant alcohol as the solvent can shift the equilibrium toward the desired product. masterorganicchemistry.com

Base-catalyzed transesterification: This is typically achieved by using an alkoxide that corresponds to the alcohol being used (e.g., sodium methoxide (B1231860) for reaction with methanol). The alkoxide acts as a strong nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate, which then expels the original alkoxy group. masterorganicchemistry.com

Table 3: Example of Transesterification

Starting EsterReactant AlcoholCatalystProduct EsterByproduct
This compoundMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compoundEthanol

Reductive Transformations

The chloro-substituents on this compound are reactive sites that can undergo reduction.

Reduction of Halogenated Centers to Hydrogenated Analogs

The carbon-chlorine bonds in this compound can be reduced to carbon-hydrogen bonds, a process known as reductive dehalogenation or hydrodechlorination. wikipedia.org This transformation would convert this compound into its hydrogenated analog, ethyl butanoate. ymdb.ca

Several methods are available for the reductive dehalogenation of alkyl halides. One common laboratory and industrial method is catalytic hydrogenation. organic-chemistry.org This typically involves reacting the chlorinated compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org The reaction effectively replaces the chlorine atoms with hydrogen atoms.

Another approach involves the use of dissolving metal reductions. For instance, reacting a halogenated compound with sodium or calcium metal in the presence of a lower alcohol like methanol or ethanol can achieve reductive dehalogenation. google.com Biological methods utilizing specific anaerobic microorganisms that can perform reductive dechlorination also exist, though these are more commonly applied in bioremediation contexts. nih.govwikipedia.org

Table 4: Methods for Reductive Dehalogenation

MethodReagentsProduct from this compound
Catalytic HydrogenationH₂, Pd/CEthyl butanoate
Dissolving Metal ReductionNa or Ca, Methanol/EthanolEthyl butanoate

Deuteration Studies

Deuterium-labeled compounds are of significant interest in various fields, including mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. clearsynth.com The structure of this compound offers several sites for potential deuteration. While specific deuteration studies on this compound are not extensively documented, the reactivity of its constituent functional groups—dichloroalkane and ethyl ester—provides a strong basis for predicting its behavior in deuteration reactions.

Modern synthetic methodologies offer several pathways for the selective incorporation of deuterium (B1214612) into molecules containing alkyl chloride and ester functionalities. For the dichlorinated carbon chain, recent advances in catalysis have enabled the deuteration of gem-dichloroalkanes. For instance, photoinduced gold-catalyzed divergent dechloroalkylation has been shown to be an effective method for incorporating deuterium into such structures. This process can utilize commercially available deuterated reagents to introduce CDCl or CD2 moieties. researchgate.net Another approach involves electrochemical methods, which can use deuterochloroform as a building block for the deuteration of organic molecules. acs.org

The ester group also provides a handle for deuteration, particularly at the α-position (C-2). Palladium-catalyzed hydrogen-deuterium exchange reactions are a powerful tool for this purpose. A system comprising Pd/C with an aluminum reductant in the presence of deuterium oxide (D₂O) has been shown to selectively deuterate the α-position of esters in excellent yields. nih.gov This method's mild conditions and high selectivity would likely be applicable to this compound, leading to the specific incorporation of deuterium at the C-2 position.

Based on these established methods, a selective deuteration strategy for this compound can be proposed, as summarized in the table below.

Target Position Proposed Deuteration Method Key Reagents Anticipated Product
C-2 (α to ester)Palladium-catalyzed H/D exchangePd/C, Al, D₂OEthyl 2-deuterio-2,4-dichlorobutanoate
C-4Gold-catalyzed dechloroalkylationDeuterated polychloromethane, Gold catalystEthyl 2-chloro-4-deuterio-4-chlorobutanoate
C-4Electrochemical reductionDeuterochloroformEthyl 2-chloro-4-deuterio-4-chlorobutanoate

This table presents hypothetical deuteration pathways for this compound based on known reactions for similar functional groups.

Functional Group Interconversions of Ester and Alkyl Halide Moieties

The two distinct functional groups in this compound, the ethyl ester and the two chloro groups, can undergo a variety of interconversions, offering pathways to a wide array of derivatives.

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically carried out by heating the ester with a dilute mineral acid like hydrochloric or sulfuric acid, is a reversible reaction that yields the corresponding carboxylic acid (2,4-dichlorobutanoic acid) and ethanol. chemguide.co.uklibretexts.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.org

Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and ethanol. libretexts.org This reaction is generally preferred for its irreversibility and the ease of separating the products. chemguide.co.uk The resulting carboxylate salt can be subsequently protonated with a strong acid to afford the free carboxylic acid.

The alkyl chloride moieties at positions 2 and 4 are susceptible to nucleophilic substitution reactions. The reactivity of these positions can differ based on the reaction conditions and the nature of the nucleophile. The chlorine at C-4 is a primary alkyl halide, while the one at C-2 is an α-chloro ester. Nucleophilic substitution can lead to the replacement of one or both chlorine atoms with a variety of functional groups. For example, reaction with sodium nitrite (B80452) could introduce a nitro group. thieme-connect.de

Radical reactions also offer a pathway for the transformation of the dichloroalkane functionality. Gold-catalyzed processes have been developed for the divergent radical borylation of gem-dichloroalkanes, which could potentially be applied to this compound to introduce boronic ester groups. nih.gov Furthermore, a documented synthesis of benzyl (B1604629) 4,4-dichlorobutanoate from benzyl acrylate (B77674) and chloroform (B151607) suggests the reactivity of the double bond in a precursor to a dichlorobutanoate structure, highlighting a potential synthetic route and the stability of the dichloromethyl group under certain reaction conditions. acs.org

The following table summarizes key functional group interconversions for this compound.

Functional Group Reaction Type Reagents Product
Ethyl EsterAcid-Catalyzed HydrolysisH₃O⁺, H₂O, heat2,4-Dichlorobutanoic acid + Ethanol
Ethyl EsterBase-Catalyzed Hydrolysis (Saponification)1. NaOH, H₂O, heat; 2. H₃O⁺2,4-Dichlorobutanoic acid + Ethanol
Alkyl ChloridesNucleophilic SubstitutionNaNO₂Ethyl 2,4-dinitobutanoate (potential product)
Alkyl ChloridesRadical BorylationB₂(pin)₂, Gold catalyst, lightEthyl 2,4-bis(pinacolato)borane-butanoate (potential product)

This table outlines plausible functional group interconversions for this compound based on established chemical principles.

Advanced Spectroscopic and Characterization Techniques in Research of Ethyl 2,4 Dichlorobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds. researchgate.net It is a non-destructive method that allows for the identification and quantification of molecules, even in complex mixtures. researchgate.net For ethyl 2,4-dichlorobutanoate, NMR is crucial for confirming the connectivity of atoms and understanding the electronic environment of each nucleus. researchgate.neted.ac.uk

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative numbers, and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the protons on the butanoate chain. The ethoxy group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic pattern arising from spin-spin coupling. The protons on the butanoate backbone, specifically at positions 2, 3, and 4, will also give rise to specific signals. The proton at the C-2 position, being adjacent to the electron-withdrawing ester group and a chlorine atom, is expected to be significantly deshielded and appear at a lower field. The protons at C-3 and C-4 will also have their chemical shifts influenced by the presence of the chlorine atoms.

A detailed analysis of the splitting patterns (multiplicity) of these signals, governed by the n+1 rule, allows for the determination of the number of adjacent protons, thus confirming the connectivity of the carbon skeleton. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ethyl CH₃~1.3Triplet
Ethyl -O-CH₂-~4.2Quartet
H-2~4.5Triplet
H-3~2.4Multiplet
H-4~3.7Triplet

Carbon-13 (¹³C) NMR

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift is indicative of its chemical environment. libretexts.org

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the butanoate chain. The carbonyl carbon is characteristically found at a very low field (deshielded) due to the double bond to oxygen. The carbons bonded to the electronegative chlorine atoms (C-2 and C-4) will also be deshielded and appear at lower fields compared to unsubstituted alkanes. docbrown.info The chemical shifts of the ethyl group carbons will be in their typical regions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
C-2~55
C-3~35
C-4~45
Ethyl -O-CH₂-~62
Ethyl CH₃~14

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra provide fundamental structural information, complex molecules often require two-dimensional (2D) NMR techniques for complete structural elucidation. mnstate.eduwalisongo.ac.id These experiments correlate signals from different nuclei, providing information about their connectivity through bonds or space. huji.ac.il

COSY (Correlation Spectroscopy): Homonuclear COSY experiments correlate protons that are coupled to each other (typically over two or three bonds). researchgate.net For this compound, a COSY spectrum would show cross-peaks between the H-2 and H-3 protons, and between the H-3 and H-4 protons, confirming their adjacent relationship. It would also show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that show which protons are directly attached to which carbon atoms. walisongo.ac.id An HSQC or HMQC spectrum of this compound would show correlations between the H-2 signal and the C-2 signal, the H-3 signals and the C-3 signal, and so on, allowing for unambiguous assignment of both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. walisongo.ac.id This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC spectrum would show a correlation from the protons of the ethyl group to the carbonyl carbon, and from the H-2 proton to the carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, regardless of whether they are bonded. huji.ac.il This is crucial for determining the stereochemistry of a molecule. While this compound has a chiral center at C-2, these techniques would be more critical for more complex stereochemical assignments in related or derived structures.

Deuterium (B1214612) NMR for Isotopic Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful tool in mechanistic studies, where deuterium is used as an isotopic label to trace the path of atoms through a reaction. nih.gov The incorporation of deuterium into a molecule can be monitored by the appearance of signals in the ²H NMR spectrum or by the disappearance or change in multiplicity of signals in the ¹H NMR spectrum. nih.gov

In the context of this compound, deuterium labeling could be used to investigate the mechanism of its synthesis or subsequent reactions. For example, if a reaction involved the abstraction of a proton from the C-3 position, performing the reaction in a deuterated solvent could lead to the incorporation of deuterium at that site. Subsequent ²H NMR analysis would confirm the position of the label, providing direct evidence for the proposed mechanism. ed.ac.uk Isotopic labeling can also be used to simplify complex ¹H NMR spectra by replacing specific protons with deuterium, thus removing their signals and simplifying the coupling patterns of neighboring protons. unl.ptisotope.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a highly sensitive technique that provides information about the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable clues about its structure. uni-saarland.de

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process usually results in the formation of a molecular ion (M⁺•), which is a radical cation, and a variety of fragment ions. libretexts.org The fragmentation pattern is often characteristic of the compound and can be used for structural elucidation. libretexts.org

For this compound, the molecular ion peak would be expected, although it may be of low intensity due to the lability of the molecule under EI conditions. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound in an EI-MS experiment would likely proceed through several pathways:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester could lead to the formation of a [M - OCH₂CH₃]⁺ ion.

Loss of an ethyl radical: Cleavage of the O-CH₂ bond could result in the formation of a [M - CH₂CH₃]⁺ ion.

McLafferty rearrangement: If sterically feasible, a γ-hydrogen transfer from the butanoate chain to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene molecule.

Cleavage of C-Cl bonds: The loss of a chlorine atom (as a radical) would lead to a [M - Cl]⁺ ion.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the chlorine atoms can also lead to characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound The m/z values are based on the most abundant isotopes. The presence of chlorine will result in isotopic patterns for relevant fragments.

Fragment IonProposed StructurePredicted m/z
Molecular Ion[C₆H₁₀Cl₂O₂]⁺•184
Loss of ethoxy radical[C₄H₅Cl₂O]⁺139
Loss of chlorine radical[C₆H₁₀ClO₂]⁺149
Loss of HCl[C₆H₉ClO₂]⁺•148
Ethyl cation[CH₃CH₂]⁺29

The analysis of these fragments, in conjunction with the information obtained from NMR spectroscopy, provides a comprehensive and detailed picture of the structure of this compound. docbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules by generating ions from a liquid solution. For a compound like this compound, ESI-MS can be employed to determine its molecular weight with high accuracy. The process involves dissolving the analyte in a polar solvent, which is then pumped through a fine, heated capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

While direct ESI-MS analysis of this compound is possible, its sensitivity can sometimes be enhanced through chemical derivatization. researchgate.net Converting the molecule to a derivative with a permanent positive or negative charge can significantly improve ionization efficiency and detection limits. nih.govmdpi.com For instance, derivatization reagents can be used to introduce a charged group, making the analyte more amenable to positive or negative ion mode detection. researchgate.net In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, adducts with anions like formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ might be detected, depending on the solvent system used. The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the elemental composition by measuring the exact mass of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, making it an ideal method for purity assessment and trace analysis. epa.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. libretexts.org For chlorinated compounds, a mid-polar capillary column, such as one made of 6% cyanopropylphenyl and 94% dimethylpolysiloxane, is often effective. derpharmachemica.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique has been successfully used to analyze the closely related compound 2,4-Dichlorobutanoic acid by converting it to its methyl ester, which has chromatographic properties very similar to this compound. derpharmachemica.com The method can achieve low detection and quantitation limits, making it suitable for identifying genotoxic impurities in pharmaceutical substances. derpharmachemica.com

Table 1: Example GC-MS Parameters for Analysis of 2,4-Dichlorobutanoic Acid Methyl Ester

Parameter Value
Column DB-624 (6% cyanopropylphenyl/94% dimethylpolysiloxane)
Column Dimensions 30 m length x 0.32 mm internal diameter x 1.8 µm film thickness
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injector Temperature 200–280°C
Detector Temperature 250–300°C

| Ionization Mode | Electron Ionization (EI) |

This data is based on a method developed for the methyl ester derivative, which is a close analog of this compound. derpharmachemica.comgoogle.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies of absorbed radiation are characteristic of the types of bonds and their environment. For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to its key functional groups. The most characteristic band would be from the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp peak. docbrown.info Other significant absorptions would include those for the C-O bond of the ester and the C-Cl bonds. libretexts.org

Raman Spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. nih.gov The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations can be more readily observed in a Raman spectrum. For this compound, C-Cl stretching vibrations would be visible, as would the C=O stretch. The technique is non-destructive and requires minimal sample preparation. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Technique
Ester C=O Stretch 1750 - 1735 IR (Strong), Raman
Alkyl Halide C-Cl Stretch 850 - 550 IR (Strong), Raman
Ester C-O Stretch 1300 - 1000 IR (Strong), Raman

Source: Data compiled from general spectroscopy tables. docbrown.infolibretexts.orgvscht.cz

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/intermediates)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if it is a liquid or oil at room temperature, the technique is invaluable for characterizing solid derivatives or intermediates used in its synthesis. For example, the crystal structure of a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, has been determined. nih.gov In that analysis, crystals were grown by slow evaporation from an ethanol (B145695)/diethyl ether solution. nih.gov The study revealed the precise bond lengths, bond angles, and the dihedral angle between the quinoline (B57606) and carboxylate groups. nih.gov Such an analysis of a derivative of this compound would provide unambiguous proof of its structure, conformation, and stereochemistry if applicable.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound and its quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for separating and analyzing volatile substances. libretexts.org For purity analysis, a sample of this compound is injected into the chromatograph, where it is vaporized and separated into its components on a capillary column. rasayanjournal.co.in The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. libretexts.org Fused-silica open-tubular columns are often preferred over packed columns for their superior resolution and speed. epa.gov The choice of stationary phase is critical; for a moderately polar compound like this compound, a column with a stationary phase like 5% phenyl-95% dimethylpolysiloxane or 100% dimethylpolysiloxane could be effective. rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile or stable for GC analysis. wur.nl For this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresource.org The compound would be separated from non-polar and more polar impurities based on its relative affinity for the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group provides some UV absorbance. For enhanced specificity, a diode array detector (DAD) or a mass spectrometer (MS) can be used. wur.nl The method can be scaled up for preparative separation to purify the compound. sielc.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Electrospray Ionization Mass Spectrometry
2,4-Dichlorobutanoic acid
Mthis compound
Helium
6% cyanopropylphenyl and 94% dimethylpolysiloxane
Infrared Spectroscopy
Raman Spectroscopy
ethyl 2,4-dichloroquinoline-3-carboxylate
Ethanol
Diethyl ether
Gas Chromatography
5% phenyl-95% dimethylpolysiloxane
100% dimethylpolysiloxane
High-Performance Liquid Chromatography
Acetonitrile
Water
Formic acid

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. umass.eduorgchemboulder.com The principle of TLC is based on the differential partitioning of components between a stationary phase and a mobile phase. rockefeller.edu For a compound like this compound, which possesses moderate polarity due to its ester group and carbon-chlorine bonds, TLC on silica gel plates is a highly effective analytical method. wvu.edu

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a flat, inert support such as a glass or plastic plate. orgchemboulder.comorgchemboulder.com Silica gel is polar due to the presence of surface silanol (B1196071) (Si-OH) groups, which can interact with polar compounds via dipole-dipole interactions or hydrogen bonding. orgchemboulder.com

During development, less polar compounds, which have a weaker affinity for the polar silica gel, travel further up the plate, carried by the mobile phase. wvu.edu Conversely, more polar compounds interact more strongly with the stationary phase and move a shorter distance. wvu.edu The result is a separation of the mixture's components along the plate.

The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf value). The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umass.edu

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a known standard. orgchemboulder.com An ideal Rf value for good separation is typically in the range of 0.3 to 0.7. reddit.com

Since this compound is colorless, the separated spots must be visualized using methods such as exposure to ultraviolet (UV) light (if the compound is UV-active) or by staining with a chemical agent (e.g., an iodine chamber or a potassium permanganate (B83412) dip). wvu.edu

Table 1: Typical Parameters for TLC Analysis of this compound

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 GF₂₅₄ (The 'F₂₅₄' indicates a fluorescent indicator for visualization under 254 nm UV light). researchgate.net
Mobile Phase (Eluent) Solvent system used to develop the plate. The ratio is adjusted to achieve an optimal Rf value.Hexane/Ethyl Acetate (B1210297) (e.g., 9:1 to 4:1 v/v). rochester.edu
Sample Preparation The compound is dissolved in a volatile solvent for application.~1% solution in a volatile solvent like Dichloromethane (B109758) or Ethyl Acetate. wvu.edu
Application The sample solution is applied near the bottom edge of the plate.Spotted using a capillary tube.
Development The plate is placed in a sealed chamber with the eluent.In a closed TLC chamber saturated with eluent vapor. rockefeller.edu
Visualization Method used to see the separated, colorless spots.1. UV light (254 nm). 2. Staining with potassium permanganate (KMnO₄) solution.
Quantification A measure of the spot's migration.Retention Factor (Rf).

Column Chromatography

Column chromatography is a preparative purification technique used to separate and isolate individual chemical compounds from a mixture on a larger scale than TLC. orgchemboulder.com The underlying principles of separation are the same as in TLC, relying on the differential adsorption of compounds to a stationary phase as a mobile phase passes through it. uvic.ca For the purification of this compound from reaction byproducts or starting materials, silica gel column chromatography is the standard method. epa.govalfa-chemistry.com

The process begins with packing a glass column with the stationary phase, typically silica gel of a specific mesh size (e.g., 230-400 mesh). orgchemboulder.com The eluent system chosen is usually determined by prior TLC analysis. A solvent mixture that provides a good Rf value (typically around 0.3) for the desired compound on a TLC plate is a good starting point for the column eluent. rochester.edu This ensures that the compound of interest will move down the column at a moderate rate, allowing for effective separation from impurities.

The crude mixture containing this compound is loaded onto the top of the silica gel column. The eluent is then passed through the column, either by gravity or by applying positive pressure (a technique known as flash column chromatography). As the eluent flows, the components of the mixture begin to separate into bands. Less polar components travel down the column faster, while more polar components are retained longer on the silica gel. uvic.ca

The eluent is collected in a series of separate tubes, called fractions, as it exits the column. The composition of these fractions is then analyzed, often using TLC, to determine which ones contain the pure desired compound. orgchemboulder.com Fractions containing the pure this compound are then combined, and the solvent is removed by rotary evaporation to yield the purified product. For separating complex mixtures, a gradient elution might be used, where the polarity of the mobile phase is gradually increased over the course of the separation to elute compounds of increasing polarity. uvic.ca

Table 2: Illustrative Parameters for Column Chromatography Purification of this compound

ParameterDescriptionTypical Value/Condition
Stationary Phase The adsorbent material packed into the column.Silica gel (230-400 mesh particle size). orgchemboulder.com
Column Dimensions Dependent on the amount of crude material to be purified.Varies; a 40:1 to 100:1 ratio of silica gel to crude sample weight is common.
Mobile Phase (Eluent) Solvent system used to elute the compounds. Often determined from prior TLC analysis.A mixture of Hexane and Ethyl Acetate. The initial polarity is often lower than the TLC eluent to ensure good separation. rochester.edumdpi.com
Packing Method The process of preparing the column with the stationary phase.Wet packing (slurry of silica gel in the initial eluent) is common to avoid air bubbles and cracks.
Sample Loading Method for applying the crude mixture to the column.The sample is dissolved in a minimal amount of solvent and carefully added to the top of the column.
Elution The process of passing the eluent through the column.Isocratic (constant eluent composition) or Gradient (increasing eluent polarity over time).
Fraction Analysis Monitoring the composition of the collected fractions.Thin-Layer Chromatography (TLC). orgchemboulder.com
Isolation Recovery of the pure compound from the desired fractions.Combination of pure fractions followed by solvent removal via rotary evaporation.

Theoretical and Computational Studies of Ethyl 2,4 Dichlorobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. For a molecule such as ethyl 2,4-dichlorobutanoate, these methods can elucidate how the presence and position of the chlorine atoms and the ethyl ester group influence its electronic characteristics and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com

For this compound, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and calculate its fundamental electronic properties. nih.govekb.eg These calculations provide a detailed picture of the electron distribution, revealing how the electronegative chlorine atoms and the carbonyl group polarize the molecule. This polarization is critical for understanding the molecule's reactivity, particularly the susceptibility of its carbon centers to nucleophilic attack. While specific DFT studies focusing solely on this compound are not prevalent in the surveyed literature, the methodology is extensively applied to similar chlorinated and ester-containing compounds to predict their stability and reaction pathways. muni.czresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.czresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be localized on the atoms with lone pairs, such as the oxygen and chlorine atoms, while the LUMO would be centered on the electron-deficient areas, such as the carbonyl carbon and the carbons bonded to the chlorine atoms. DFT calculations would provide the precise energies of these orbitals. Although specific values for this compound are not published, the table below illustrates the kind of data that would be generated and its significance.

Table 1: Illustrative Frontier Molecular Orbital Data This table is illustrative. Specific computational data for this compound is not available in the cited literature. Values are based on typical ranges for similar organic molecules.

ParameterTypical Calculated Value (eV)Significance for this compound
EHOMO (Energy of HOMO)-6.5 to -7.5Indicates the electron-donating capability (nucleophilicity). A higher energy suggests greater reactivity as a nucleophile. mdpi.com
ELUMO (Energy of LUMO)-0.5 to -1.5Indicates the electron-accepting capability (electrophilicity). A lower energy suggests greater reactivity as an electrophile. mdpi.com
Energy Gap (ΔE = ELUMO - EHOMO)5.0 to 7.0A smaller gap implies lower kinetic stability and higher chemical reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. semanticscholar.org These parameters provide a framework for understanding a molecule's stability, reactivity, and the nature of its interactions.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. dergipark.org.tr

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. dergipark.org.tr

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. semanticscholar.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η). dergipark.org.tr

Table 2: Global Reactivity Descriptors This table outlines the conceptual framework. The values are dependent on HOMO/LUMO energies, which are not available in the cited literature for this compound.

DescriptorFormulaPredicted Significance for this compound
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the tendency to lose electrons; a higher (less negative) value suggests a greater tendency. dergipark.org.tr
Chemical Hardness (η)(ELUMO - EHOMO) / 2A larger value indicates higher stability and lower reactivity. semanticscholar.org
Global Softness (S)1 / ηA larger value indicates higher reactivity. semanticscholar.org
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic nature of the molecule; a higher value indicates a better electrophile. dergipark.org.tr

Applications of Ethyl 2,4 Dichlorobutanoate in Complex Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The presence of multiple reactive sites within Ethyl 2,4-dichlorobutanoate makes it an adept building block for the synthesis of various heterocyclic compounds. Heterocycles are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. farmaciajournal.comchim.it The construction of these ring systems often relies on the reaction of bifunctional linear precursors that can undergo intramolecular or intermolecular cyclization reactions. mdpi.comresearchgate.net

One of the most established methods for synthesizing thiazole (B1198619) rings is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. ijper.orgresearchgate.net this compound is an α-halocarbonyl compound, with the chlorine at the C-2 position being particularly susceptible to nucleophilic substitution. Reaction with a thioamide, such as thiourea, would lead to the formation of a 2-aminothiazole (B372263) ring. The resulting product would bear a 2-chloroethyl substituent at the 4-position of the thiazole ring, a functional handle that can be used for subsequent synthetic elaborations or secondary cyclization reactions. ijper.orgnih.gov

Similarly, the compound can serve as a precursor for other heterocycles like pyridines. The synthesis of substituted pyridines can be achieved through various condensation strategies involving 1,5-dicarbonyl compounds or their surrogates. organic-chemistry.orgbaranlab.orgorganic-chemistry.org The dichlorobutanoate framework can be chemically manipulated to generate such precursors, leading to functionalized pyridine (B92270) derivatives.

Table 1: Illustrative Reagents for Heterocyclic Synthesis from this compound

Target HeterocycleKey Reagent(s)Plausible Intermediate
ThiazoleThiourea2-Amino-4-(2-chloroethyl)thiazole-5-carboxylate derivative
PyridineAmmonia, Enamines1,5-dicarbonyl surrogate
LactamsAmines (via intramolecular cyclization)γ-amino ester

Precursor in the Synthesis of Functionality-Rich Compounds

The strategic placement of two chlorine atoms and an ester group allows this compound to serve as a linchpin in the synthesis of diverse, highly functionalized acyclic and cyclic molecules.

This compound itself belongs to the class of α-halo-carboxylic acid esters. ijper.org This classification is defined by the presence of a halogen atom (in this case, chlorine) on the carbon atom immediately adjacent to the ester's carbonyl group. This structural motif imparts specific reactivity to the molecule. The α-chloro group is an effective leaving group, making the α-position a site for nucleophilic substitution reactions. ijper.org

Furthermore, the electron-withdrawing nature of the α-chlorine atom acidifies the α-proton, facilitating its removal by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at the C-2 position. While it is already an α-halo ester, its reactivity allows it to be a starting point for more complex molecules that may also contain an α-halo ester moiety.

Table 2: Characteristic Reactions of the α-Halo Ester Moiety

Reaction TypeReagent ClassResulting Structure
Nucleophilic SubstitutionAmines, Thiolates, Alkoxidesα-Amino, α-Thio, or α-Alkoxy ester
Enolate AlkylationBase, then Alkyl Halideα-Alkylated, α-chloro ester
Reformatsky-type ReactionZinc, Aldehyde/Ketoneβ-Hydroxy ester
Hydrolysis/TransesterificationAcid/Base, Water/Alcoholα-Halo carboxylic acid / New α-halo ester

This compound is instrumental in synthesizing molecules that feature aromatic or heteroaromatic rings, which can be subsequently modified. After the initial construction of a heterocyclic ring, such as the thiazole mentioned previously, the resulting molecule often contains remaining functional groups that can be used to append or alter aromatic systems. nih.gov

For example, the synthesis of a 4-(2-chloroethyl)thiazole derivative from this compound leaves a reactive chloroethyl side chain. This electrophilic chain can be used in a Friedel-Crafts alkylation reaction to attach the entire heterocyclic moiety to an aromatic ring. Alternatively, the terminal chlorine can be substituted by a nucleophilic aromatic or heteroaromatic ring.

Once formed, the new aromatic or heteroaromatic ring itself can be chemically modified. Depending on the nature of the ring and its existing substituents, it can undergo electrophilic substitution reactions such as nitration, halogenation, or sulfonation, allowing for the fine-tuning of the molecule's electronic and physical properties.

Intermediate in Agrochemical Research and Development (focus on synthesis of new chemical entities)

In the field of agrochemical research, the discovery of new active ingredients often relies on the synthesis of novel molecular scaffolds. Chlorinated organic compounds are well-established intermediates in the production of herbicides and pesticides. For example, the herbicide Dalapon (2,2-dichloropropionic acid) is derived from a chlorinated precursor.

This compound, with its two chlorine atoms and ester group, serves as an excellent starting material for creating libraries of new chemical entities for screening in agrochemical development programs. The two chlorine atoms provide reactive handles for building molecular complexity. For instance, it can be a precursor to key intermediates like substituted pyrrolo[2,3-d]pyrimidines, a class of compounds known to have herbicidal activity. google.com The synthetic pathway to these target molecules can exploit the reactivity of both the C-2 and C-4 positions of the butanoate chain to construct the fused heterocyclic ring system. Its utility lies in its capacity to act as a flexible scaffold, enabling researchers to systematically vary substituents and explore new chemical spaces in the search for more effective and selective agrochemicals.

Application in Polymer Chemistry as an Initiator

The presence of carbon-halogen bonds makes this compound a candidate for use as an initiator in controlled radical polymerization techniques, which are essential for creating well-defined polymers with specific architectures and functionalities. ijper.org

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights and low polydispersity. cmu.edunih.gov The process relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. The initiator is a key component, as it determines the number of growing polymer chains. nih.gov

This compound is a potential bifunctional initiator for ATRP. It possesses two carbon-chlorine bonds that can be homolytically cleaved by a transition-metal catalyst (typically a copper complex) to generate radicals. sigmaaldrich.comnih.govresearchgate.net

The α-chloroester group is a well-established and efficient initiating site for ATRP.

The second chlorine atom at the C-4 position provides another potential initiation site.

The use of such a bifunctional initiator allows for the simultaneous growth of two polymer chains from a single molecule. nih.govmdpi.com This leads to the formation of telechelic polymers (polymers with functional groups at both ends) or can be used to synthesize ABA triblock copolymers. Research has demonstrated that similar dichlorinated esters, such as ethyl 2,2-dichloropropanoate, are effective bifunctional initiators for the ATRP of monomers like styrene. researchgate.net The use of this compound would result in a polymer with a central butanoate linkage.

Table 3: Comparison of Bifunctional ATRP Initiators

InitiatorInitiating GroupsMonomers PolymerizedResulting Polymer Architecture
This compound α-chloroester, γ-chloroalkylAcrylates, StyrenesLinear polymer with central butanoate unit
Ethyl 2,2-dichloropropanoate researchgate.netα,α-dichloroesterStyreneLinear polymer with central propanoate unit
Bis[2-(2-bromopropionyloxy)ethyl] disulfide sigmaaldrich.com2 x α-bromoesterStyrene, AcrylatesLinear polymer with central disulfide (degradable) linkage
Diethyl 2,6-dibromoheptanedioate2 x α-bromoesterAcrylates, MethacrylatesLinear polymer with central heptanedioate (B1236134) unit

Control over Polymer Architecture and Dispersity

Extensive research into the applications of various alkyl halides in controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization, has demonstrated the ability to synthesize polymers with well-defined architectures and low dispersity. diva-portal.orgtcichemicals.com These methods rely on the principle of establishing a dynamic equilibrium between active propagating radicals and dormant species, which allows for the controlled growth of polymer chains. diva-portal.orgnih.gov This control enables the production of polymers with predetermined molecular weights and narrow molecular weight distributions, often characterized by a low dispersity index (Đ), which is the ratio of the weight-average molecular weight (M_w) to the number-average molecular weight (M_n). uh.edunih.gov

The architecture of a polymer—whether it is linear, branched, a star polymer, or a block copolymer—can be precisely manipulated through the choice of initiator and polymerization conditions in these controlled processes. mdpi.comnih.gov The initiator plays a crucial role, as the number of growing chains is determined by its concentration, assuming a fast and efficient initiation process.

While a variety of chlorinated and brominated esters, such as ethyl 2-bromoisobutyrate and ethyl 2,2-dichloropropanoate, have been documented as effective initiators in these systems, specific research findings detailing the use of This compound for controlling polymer architecture and dispersity are not available in the reviewed scientific literature. diva-portal.orgresearchgate.net Studies on analogous compounds suggest that the structure of the initiator is critical for achieving good control over the polymerization process. diva-portal.org However, without direct experimental data for this compound, its specific efficacy in creating polymers with low dispersity or complex architectures remains undocumented.

The following table outlines the types of data that would be necessary to evaluate the effectiveness of an initiator like this compound in controlled polymerization.

ParameterDescriptionRelevance to Controlled Polymerization
Monomer Conversion (%) The percentage of monomer that has been converted into polymer.Indicates the efficiency of the polymerization reaction.
Number-Average Molecular Weight (M_n) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.A linear increase with conversion suggests a controlled polymerization.
Weight-Average Molecular Weight (M_w) An average molecular weight that is more sensitive to heavier molecules in the sample.Used in conjunction with M_n to calculate dispersity.
Dispersity (Đ = M_w/M_n) A measure of the uniformity of the molecular weights of the polymer chains.Values close to 1.0 indicate a narrow molecular weight distribution and a well-controlled polymerization. uh.edu
Polymer Architecture The overall shape and connectivity of the polymer chains (e.g., linear, star, block copolymer).Demonstrates the ability of the initiator to create complex, well-defined structures. mdpi.com

This table is for illustrative purposes to show the type of research findings required for such an analysis; specific data for this compound is not currently available.

Future research would be needed to generate such data and to ascertain the role of this compound in the synthesis of polymers with controlled architecture and dispersity.

Mechanistic Investigations of Reactions Involving Ethyl 2,4 Dichlorobutanoate

Kinetics and Thermodynamics of Reaction Pathways

The kinetics and thermodynamics of reactions involving ethyl 2,4-dichlorobutanoate are influenced by factors such as the nature of the reagent, solvent, and temperature. While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, valuable insights can be drawn from studies on analogous compounds, such as other halogenated esters and related molecules.

The hydrolysis of esters, a fundamental reaction, is typically a first-order process with respect to the ester concentration, especially when water is in large excess. orientjchem.org The rate of this reaction can be significantly influenced by acid or base catalysis. For instance, the acid-catalyzed hydrolysis of ethyl acetate (B1210297) proceeds with a defined rate constant that can be determined by monitoring the concentration of the reactants or products over time. orientjchem.org

In reactions involving the carbon-halogen bond, the bond dissociation energy (BDE) is a critical thermodynamic parameter. The C-Cl bond is weaker than C-F and C-H bonds but stronger than C-Br and C-I bonds. libretexts.org This trend influences the thermodynamics of both nucleophilic substitution and radical reactions. For instance, the hydrodehalogenation of chlorinated compounds is a thermodynamically favorable process.

The study of the kinetics of glycerol (B35011) hydrochlorination to produce dichlorohydrins offers a relevant analogy. This reaction system involves the substitution of hydroxyl groups with chlorine, a process that shares mechanistic features with potential reactions of this compound. The reaction is known to be exothermic, and the rate is dependent on temperature and catalyst concentration. researchgate.netabo.fi

Table 1: Kinetic Parameters for Analogous Ester Reactions

Reaction Substrate Catalyst Rate Constant (k) Temperature (°C) Reference
Hydrolysis Ethyl Acetate H⁺ Varies with [H⁺] 25 orientjchem.org
Enolisation Ethyl Cyanoacetate Water Independent of [H⁺] - rsc.org
Oxidation Ethyl Butyrate K₂Cr₂O₇/H₂SO₄ 0.86 x 10⁻² min⁻¹ 25 ijcr.info

Table 2: Thermodynamic Data for an Analogous Hydrochlorination Reaction

Reaction ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol) Temperature (°C) Reference

Note: The data in the tables are for analogous systems and are intended to provide a comparative understanding of the potential kinetics and thermodynamics of reactions involving this compound.

Intermediates and Transition States Characterization

The reactions of this compound can proceed through various intermediates and transition states, depending on the reaction conditions. In nucleophilic substitution reactions, the mechanism can be either Sₙ1, involving a carbocation intermediate, or Sₙ2, proceeding through a pentacoordinate transition state. The stability of the potential carbocation at the α or γ position will influence the likelihood of an Sₙ1 pathway. Given that the chlorine atoms are on primary and secondary carbons, an Sₙ2 mechanism is generally more probable unless conditions strongly favor carbocation formation.

In radical reactions, the initial step is the homolytic cleavage of a C-Cl bond to generate a carbon-centered radical. The stability of the resulting radical (secondary at the α-position vs. primary at the γ-position) will dictate the preferred site of initial reaction. Tertiary radicals are the most stable, followed by secondary and then primary radicals. nih.govnih.gov The transition states in radical reactions involve the interaction of the radical with other species, such as a hydrogen or halogen donor.

The enol form of the ester can also act as a key intermediate, particularly in base-catalyzed reactions. The enolization rate constants for related esters have been measured, and it has been shown that the enol form can react rapidly with electrophiles like halogens. rsc.orgdur.ac.uk

Catalytic Effects and Reaction Promoters

Catalysts can play a significant role in directing the reaction pathways of this compound, enhancing reaction rates, and improving selectivity.

Halogen Exchange: Halogen exchange (Finkelstein reaction) is a common transformation for alkyl halides. This reaction can be catalyzed by various systems. For instance, simple aluminosilicates like NaX and NaY zeolites have been shown to effectively catalyze halogen exchange between alkyl halides without the need for solvents or additives. dur.ac.uknih.govbirmingham.ac.uk The mechanism involves the interaction of the alkyl halide with the zeolite framework, leading to the heterolytic cleavage of the C-X bond. nih.govbirmingham.ac.uk Transition-metal phosphine (B1218219) complexes have also been investigated, although their catalytic effect is often attributed to the in-situ formation of halide ions which are the true catalysts. nih.gov

Radical Generation: The generation of radicals from alkyl halides can be initiated by heat, light, or chemical initiators. Triethylborane (Et₃B) in the presence of oxygen is an efficient radical initiator for halogen atom transfer reactions. msu.edu Photoredox catalysis, often employing transition metal complexes, has emerged as a powerful method for generating radicals under mild conditions. acs.org For example, copper-based catalysts have been used for the visible-light-driven dehalogenation of α-halocarbonyl compounds. nih.govmsu.edu

In many catalytic processes, the use of a co-catalyst or an additive can significantly enhance the efficiency and selectivity of the reaction. For the dehalogenation of highly chlorinated compounds, systems involving a palladium catalyst, a reducing agent like sodium borohydride, and a base have been developed. researchgate.net In radical reactions, a hydrogen atom donor is often required to complete the catalytic cycle. For instance, in the copper-catalyzed dehalogenation of trichloroacetic acid, ascorbic acid is used as a hydrogen atom donor. nih.govmsu.edu

Table 3: Examples of Catalytic Systems for Reactions of Halogenated Compounds

Reaction Catalyst Co-catalyst/Promoter Substrate Type Turnover Number (TON) Reference
Halogen Exchange NaY Zeolite None Alkyl halides - nih.govbirmingham.ac.uk
Dehalogenation PdCl₂(dppf) NaBH₄/TMEDA Chlorinated benzenes - researchgate.net
Dehalogenation Cu(OAc)₂ Ascorbic Acid Trichloroacetic Acid - nih.govmsu.edu

Note: The data in this table are for analogous systems and are intended to illustrate the types of catalytic systems that could be applied to reactions of this compound.

Elucidation of Regioselectivity and Stereoselectivity Control

Regioselectivity: In molecules with multiple reactive sites like this compound, controlling regioselectivity is a key challenge. In nucleophilic substitution reactions, the relative reactivity of the α- and γ-positions will depend on steric hindrance and the electronic effects of the ester group. The α-position is activated by the adjacent ester group, which can stabilize a negative charge in the transition state of an Sₙ2 reaction. However, it is also more sterically hindered. The nature of the nucleophile and the reaction conditions will ultimately determine which position is preferentially attacked. acs.org In radical reactions, the selectivity is often governed by the stability of the resulting radical intermediate. nih.govnih.gov

Stereoselectivity: The α-carbon of this compound is a stereocenter. Reactions at this center can proceed with either retention or inversion of configuration, or lead to racemization. Sₙ2 reactions typically proceed with inversion of stereochemistry. In contrast, radical reactions at a stereocenter often lead to racemization because the intermediate radical is typically planar. libretexts.org However, diastereoselectivity can be achieved in radical cyclization reactions of substrates containing existing stereocenters, with diastereomeric ratios varying from moderate to high. nih.gov For example, the radical cyclization of certain unsaturated esters can lead to the formation of only two out of four possible diastereoisomers with ratios up to 40:1. nih.gov Similarly, SmI₂-mediated radical cyclizations of acyclic esters can proceed with high diastereoselectivity. nih.gov

Table 4: Diastereoselectivity in Analogous Radical Cyclization Reactions

Substrate Type Reaction Catalyst/Reagent Diastereomeric Ratio (d.r.) Reference
Stabilized radical precursor 6-exo cyclization - 3:2 to 40:1 nih.gov
α-carbomethoxy δ-lactone Radical 1,4-ester migration SmI₂/H₂O/HMPA 3:1 nih.gov
N-allyl-2-bromo-propanamide 5-exo cyclization [Fe] 24:1

Note: The data in this table are for analogous systems and are intended to provide a comparative understanding of the potential stereoselectivity in reactions involving this compound.

Environmental Fate and Degradation Mechanisms of Ethyl 2,4 Dichlorobutanoate

Microbial Degradation Pathways

The biodegradation of chlorinated aliphatic compounds is a well-documented process carried out by a diverse range of microorganisms. researchgate.net These organisms have evolved enzymatic machinery to utilize such compounds as sources of carbon and energy. nih.gov The degradation of ethyl 2,4-dichlorobutanoate would likely proceed through initial enzymatic transformations.

Enzymatic Processes in Biodegradation

The microbial degradation of this compound is anticipated to be initiated by two primary enzymatic reactions: ester hydrolysis and dehalogenation.

Ester Hydrolysis: The ester linkage in this compound is susceptible to cleavage by esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, yielding ethanol (B145695) and 2,4-dichlorobutanoic acid. researchgate.netmdpi.com This initial step is crucial as it can increase the water solubility of the molecule and facilitate further degradation. The activity of esterases is a common feature in the biodegradation of various ester-containing environmental contaminants. researchgate.netmdpi.com

Dehalogenation: Following or preceding ester hydrolysis, the chlorine atoms are removed from the butanoic acid backbone by dehalogenase enzymes. portlandpress.com This can occur through several mechanisms, including hydrolytic, reductive, and oxygenative dehalogenation. portlandpress.com For instance, haloalkane dehalogenases can replace a chlorine atom with a hydroxyl group from a water molecule. portlandpress.com Reductive dehalogenation, which is common under anaerobic conditions, involves the replacement of a chlorine atom with a hydrogen atom. nih.gov

The degradation of similar chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied. In many bacteria, the degradation is initiated by a dioxygenase that cleaves the ether bond, followed by hydroxylation and ring cleavage of the resulting 2,4-dichlorophenol. nih.govnih.gov While this compound lacks an aromatic ring, the enzymatic principles of dehalogenation and cleavage of functional groups are transferable.

Identification of Biodegradation Metabolites

Based on the enzymatic processes described above, the expected biodegradation metabolites of this compound would include:

2,4-Dichlorobutanoic acid: The direct product of ester hydrolysis. This compound itself has been a subject of interest in microbial metabolism studies. solubilityofthings.com

Ethanol: The other product of ester hydrolysis, which is readily metabolized by a wide range of microorganisms.

Monochlorinated butanoic acids: Resulting from the partial dehalogenation of 2,4-dichlorobutanoic acid.

Hydroxy-substituted butanoic acids: Formed through hydrolytic dehalogenation where chlorine atoms are replaced by hydroxyl groups.

Butanediols and other short-chain organic acids: Further degradation products as the carbon skeleton is broken down and utilized by microbial metabolic pathways.

The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions. diva-portal.orgnih.gov

Abiotic Degradation Mechanisms

In addition to microbial action, this compound can be degraded by non-biological processes in the environment.

Hydrolytic Degradation

The ester functional group of this compound is susceptible to hydrolysis, a chemical reaction with water. viu.ca This process can be catalyzed by acids or bases. viu.ca The rate of hydrolysis is influenced by pH and temperature. bohrium.com Under neutral conditions, the hydrolysis of aliphatic esters can be slow, but the presence of the electron-withdrawing chlorine atoms can influence the reaction rate. researchgate.net The primary products of hydrolysis are ethanol and 2,4-dichlorobutanoic acid. viu.ca

Table 1: Factors Influencing Hydrolysis of Esters

Factor Influence on Hydrolysis Rate
pH Rate is generally enhanced by both acidic and basic conditions. viu.ca
Temperature Increased temperature typically accelerates the rate of hydrolysis. solubilityofthings.com

| Steric Hindrance | The structure of the alcohol and acid components of the ester can affect the rate. |

Photolytic Degradation

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov Organochlorine compounds can undergo photolysis, leading to the cleavage of carbon-chlorine bonds. nih.gov Direct photolysis occurs when the molecule itself absorbs light energy, while indirect photolysis involves other substances in the environment that absorb light and transfer the energy to the contaminant molecule. nih.gov The photolytic degradation of this compound would likely result in the formation of dechlorinated and oxidized products. However, the resistance of some organochlorine compounds to photolysis is also noted. mdpi.com

Factors Influencing Degradation Rates

The rate at which this compound degrades in the environment is dependent on a variety of interconnected factors.

Microbial Population: The presence and abundance of microorganisms with the appropriate degradative enzymes are paramount for biodegradation. nih.gov The rate of degradation can increase as the microbial population adapted to the contaminant grows. researchgate.net

Oxygen Availability: The presence or absence of oxygen determines the dominant microbial metabolic pathways. Aerobic degradation often proceeds more rapidly for many chlorinated compounds, while anaerobic conditions are necessary for reductive dehalogenation of highly chlorinated molecules. nih.govdiva-portal.org

pH: pH affects both microbial activity and the rate of abiotic hydrolysis. Most degrading microorganisms have an optimal pH range for growth and enzymatic function. nih.gov

Temperature: Temperature influences the rates of both enzymatic reactions and chemical hydrolysis, with warmer temperatures generally leading to faster degradation, up to an optimum for microbial activity. solubilityofthings.com

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and can be a limiting factor in the biodegradation of carbon-based contaminants. nih.gov

Bioavailability: The extent to which the compound is accessible to microorganisms can be limited by its sorption to soil organic matter or sediments. researchgate.net

Table 2: Key Degradation Pathways and Influencing Factors for Analogous Compounds

Degradation Pathway Key Enzymes/Process Influencing Factors Potential Metabolites (Analogous)
Microbial Ester Hydrolysis Esterases researchgate.net pH, Temperature, Microbial Population Carboxylic Acid, Alcohol researchgate.net
Microbial Dehalogenation Dehalogenases (Hydrolytic, Reductive, Oxygenative) portlandpress.com Oxygen, Microbial Population, Co-substrates Dechlorinated acids/alcohols
Abiotic Hydrolysis Acid/Base Catalysis viu.ca pH, Temperature Carboxylic Acid, Alcohol viu.ca

| Photolysis | UV Radiation nih.gov | Light Intensity, Photosensitizers | Dechlorinated and Oxidized Products |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-Dichlorobutanoic acid
Ethanol
2,4-Dichlorophenoxyacetic acid (2,4-D)

Future Research Directions for Ethyl 2,4 Dichlorobutanoate

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Ethyl 2,4-dichlorobutanoate, moving beyond traditional halogenation and esterification processes is paramount.

Green Chemistry Approaches: The principles of green chemistry, such as waste prevention and the use of safer solvents, are central to modern synthetic chemistry. chemistryjournals.netrsc.orgrsc.org Future research should focus on developing synthetic routes that minimize hazardous reagents and byproducts. chemistryjournals.net This could involve exploring alternative halogenating agents that are less corrosive and produce less toxic waste than traditional methods. The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis, could also significantly enhance the sustainability of its production. chemistryjournals.netresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgrsc.orgacs.org A promising avenue for future research is the exploration of biocatalytic routes to this compound and other halogenated esters. rsc.orgmdpi.com This could involve employing halogenating enzymes, such as flavin-dependent halogenases, which can introduce chlorine atoms into organic molecules with high regioselectivity. rsc.org Lipases could also be investigated for the esterification step, potentially in solvent-free systems to further enhance the green credentials of the synthesis. rsc.org

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrocatalysis are emerging as powerful tools for sustainable chemical transformations. nih.govescholarship.orgmdpi.com These methods can activate stable molecules under mild conditions, often avoiding the need for harsh reagents. Future research could explore the photocatalytic or electrocatalytic chlorination of suitable precursors to afford this compound. These techniques could offer improved control over the reaction and a reduced environmental footprint compared to conventional thermal methods. escholarship.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Halogenated Esters

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Reduced waste, safer reagents and solvents, energy efficiency.Development of atom-economical reactions, use of renewable feedstocks. chemistryjournals.netrsc.org
Biocatalysis High selectivity, mild reaction conditions, reduced byproducts.Identification and engineering of suitable halogenases and lipases. rsc.orgrsc.orgmdpi.com
Photocatalysis Use of light as a renewable energy source, mild conditions.Development of efficient photocatalysts and reaction setups. nih.govescholarship.org
Electrocatalysis Use of electricity for activation, high control over reaction.Design of selective electrode materials and reaction conditions. escholarship.orgmdpi.com

Exploration of New Reactivity Modes and Catalytic Transformations

The two chlorine atoms in this compound provide a rich playground for exploring novel chemical reactivity. Understanding and controlling the differential reactivity of the α- and γ-C-Cl bonds is a key challenge and opportunity.

Future research should focus on developing catalytic systems that can selectively activate one C-Cl bond over the other. This would enable the stepwise functionalization of the molecule, leading to a diverse range of products. Transition metal catalysis, particularly with earth-abundant metals, could play a crucial role in achieving this selectivity. diva-portal.org For instance, catalysts could be designed to favor nucleophilic substitution at either the α or γ position, or to promote novel cyclization reactions. The exploration of photocatalytic transformations of polychlorinated compounds could also unveil new reaction pathways for this compound. researchgate.net

Design and Synthesis of Advanced Derivatives for Specific Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of more complex and functionalized molecules.

Pharmaceutical and Agrochemical Intermediates: The introduction of various functional groups through substitution of the chlorine atoms could lead to the synthesis of novel derivatives with potential biological activity. Research in this area could focus on creating libraries of compounds for screening in drug discovery and agrochemical development programs. The synthesis of novel ester derivatives containing amide and keto functions has been shown to be a promising strategy for developing new antifungal agents. acs.org

Functionalized Polymers: The dichlorinated nature of the molecule makes it a potential monomer for polymerization reactions. Future work could explore the synthesis of novel polyesters or other polymers with unique properties derived from the incorporated chlorine atoms. These properties could include enhanced thermal stability, flame retardancy, or specific reactivity for post-polymerization modification. The incorporation of ester functionalities into polymer backbones is a known strategy to enhance properties like photovoltaic performance and mechanical robustness. rsc.orgnih.govkaist.ac.kr

Table 2: Potential Applications of Advanced Derivatives from this compound

Application AreaType of DerivativePotential Properties/Function
Pharmaceuticals Heterocycles, amino acids, complex amidesBiological activity, enzyme inhibition. acs.org
Agrochemicals Substituted butanoatesHerbicidal, fungicidal, or insecticidal properties.
Materials Science Functionalized polyestersFlame retardancy, thermal stability, modifiable polymers. rsc.orgnih.gov
Fine Chemicals Chiral building blocksAsymmetric synthesis precursors.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones.

Future research should employ a combination of experimental and computational techniques to elucidate the pathways of its reactions. Kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of intermediates will provide valuable experimental data. For instance, understanding the mechanism of nucleophilic substitution on dichlorinated esters can help in controlling the regioselectivity of the reaction. mdpi.com DFT calculations can be used to model transition states and reaction energy profiles, providing insights into the factors that govern reactivity and selectivity. acs.org Such mechanistic studies are essential for the rational design of new catalysts and reaction conditions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For this compound, computational modeling can play a significant role in predicting its behavior and guiding experimental work.

DFT Studies: Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of this compound. researchgate.netacs.orgpku.edu.cn Calculations can predict the relative reactivity of the two C-Cl bonds, the preferred sites for nucleophilic or electrophilic attack, and the geometries of transition states for various reactions. This information can be used to rationalize experimental observations and to design experiments more efficiently.

Machine Learning and AI: The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. researchgate.netoup.comresearchgate.netarxiv.orgacs.org Future research could involve developing ML models to predict the outcomes of reactions involving this compound and other halogenated compounds. researchgate.netoup.com By training on large datasets of chemical reactions, these models could learn to predict the products, yields, and optimal reaction conditions for new transformations, thereby accelerating the discovery of novel synthetic routes and derivatives. acs.org

Table 3: Computational Approaches for Future Research on this compound

Computational MethodApplicationExpected Outcome
DFT Calculations Analysis of electronic structure, reaction mechanisms, and transition states.Understanding of reactivity, selectivity, and reaction pathways. researchgate.netacs.org
Machine Learning Prediction of reaction outcomes, optimization of reaction conditions.Accelerated discovery of new reactions and derivatives. researchgate.netoup.comresearchgate.net
QSAR Modeling Prediction of biological activity of derivatives.Rational design of new drug and agrochemical candidates.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,4-dichlorobutanoate, and how can reaction conditions be tailored to improve yield?

A common method involves esterification of 2,4-dichlorobutyric acid with ethanol under acidic catalysis. For example, refluxing with sulfuric acid in methanol (as seen in analogous syntheses) followed by recrystallization can yield the product . Key variables include acid catalyst concentration (e.g., 1 mL conc. H₂SO₄ per 0.01 moles substrate), reaction time (4 hours), and temperature control to avoid decomposition. Yield optimization may require adjusting solvent polarity (e.g., ethanol vs. methanol) and post-reaction purification steps like ice-water quenching to isolate the product .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols must address acute toxicity (oral Category 4, H302) and potential skin/eye irritation. Use fume hoods for synthesis, wear nitrile gloves, and employ closed systems to minimize vapor exposure. Waste must be segregated and disposed via certified hazardous waste contractors due to environmental persistence . Refer to GHS classifications for labeling, including hazard statements like H319 (eye irritation) and H336 (respiratory drowsiness) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm ester group presence (e.g., δ ~4.2 ppm for CH₂O in ethyl esters) and chlorinated positions.
  • GC-MS : Use polar columns (e.g., DB-5) to resolve volatile esters, with EI-MS fragmentation patterns verifying molecular ions (e.g., m/z 185 for Cl₂-containing fragments) .
  • IR : Look for C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict this compound's reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying electrophilic sites at C-2 and C-4 due to chlorine's electron-withdrawing effects. Molecular docking studies (e.g., using AutoDock Vina) may predict binding affinities in enzymatic systems, as demonstrated for structurally related chlorinated acetates in COX-2 inhibition studies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., vapor pressure, logP)?

Discrepancies in vapor pressure (ΔvapH = 72.6 kJ/mol at 459 K ) may arise from impurities or measurement techniques (e.g., static vs. dynamic methods). Cross-validate logP values (predicted ~2.3 ) using shake-flask experiments with octanol-water partitioning. Consistency checks via QSPR models (Quantitative Structure-Property Relationships) are recommended .

Q. How can researchers design experiments to assess the compound's environmental fate and biodegradation pathways?

  • Aerobic degradation : Use OECD 301B tests with activated sludge, monitoring chloride release via ion chromatography.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions, tracking degradation intermediates via LC-HRMS .
  • QSAR modeling : Predict biodegradation half-lives using chlorine substituent positions as descriptors .

Q. What advanced purification techniques are suitable for isolating high-purity this compound?

  • Fractional distillation : Optimize boiling points (e.g., 88°C at 8 mmHg ) using vacuum distillation to prevent thermal decomposition.
  • Recrystallization : Use ethanol or ethyl acetate for solvent selection based on solubility curves .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-resolution separation of chlorinated byproducts .

Methodological Considerations

  • Experimental variables : Control humidity during synthesis to avoid hydrolysis of the ester group.
  • Data validation : Cross-reference spectral data with databases like PubChem and Reaxys to confirm structural assignments.
  • Ethical compliance : Adhere to REACH regulations for hazardous substance handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.